N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(2-fluorophenoxy)propanamide

Description

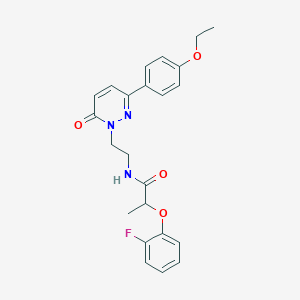

N-(2-(3-(4-Ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(2-fluorophenoxy)propanamide is a pyridazinone derivative featuring a 4-ethoxyphenyl substituent at the pyridazinone core and a 2-fluorophenoxy-propanamide side chain.

Properties

IUPAC Name |

N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-2-(2-fluorophenoxy)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24FN3O4/c1-3-30-18-10-8-17(9-11-18)20-12-13-22(28)27(26-20)15-14-25-23(29)16(2)31-21-7-5-4-6-19(21)24/h4-13,16H,3,14-15H2,1-2H3,(H,25,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSQCSWUHVWGXDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C(C)OC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(2-fluorophenoxy)propanamide is a complex organic compound belonging to the class of pyridazinone derivatives. Its unique structure, characterized by a pyridazinone ring, an ethoxyphenyl group, and a fluorophenoxy moiety, suggests potential biological activities that warrant detailed investigation. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C21H25N5O3

- Molecular Weight : 395.5 g/mol

- CAS Number : 1235635-00-3

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biological pathways, affecting processes such as cell proliferation and apoptosis.

- Receptor Binding : It can bind to cellular receptors, altering signal transduction pathways that regulate cellular responses.

- Gene Expression Modulation : The compound may influence the expression of genes associated with immune response and cell growth.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Anticancer Properties : Preliminary studies suggest that it may possess significant anticancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in various in vitro models.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anticancer | Induction of apoptosis, inhibition of tumor growth | , |

| Anti-inflammatory | Reduction in inflammatory cytokines | , |

Case Studies

Several studies have investigated the biological effects of similar compounds within the pyridazinone class:

- Study on Anticancer Activity :

- Mechanistic Insights :

-

Inflammatory Response Modulation :

- Another study focused on the anti-inflammatory properties of similar compounds, showing significant reductions in pro-inflammatory cytokines in animal models.

Comparison with Similar Compounds

Key Observations :

- The 4-ethoxyphenyl group in the target compound introduces greater steric bulk and lipophilicity compared to the 4-methylphenyl in 6k or the 3-methoxybenzyl in Compound 71. This may enhance membrane permeability but reduce solubility .

- The 2-fluorophenoxy moiety differs from the 4-fluorophenylpiperazinyl group in 6g, which is associated with GPCR binding. The fluorophenoxy group’s electron-withdrawing nature could stabilize the propanamide linker .

Physicochemical and Spectral Properties

Key Observations :

- The target compound’s predicted IR C=O stretching (~1650–1680 cm⁻¹) aligns with pyridazinone-acetamide hybrids (e.g., 6e, 6h) .

- Higher melting points in analogs like 6k (233–235°C) correlate with rigid substituents (e.g., methylphenyl), whereas flexible side chains (e.g., propanamide in the target) may lower melting points .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.